Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate
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Overview
Description
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes a thiophene ring, a formamido group, and a sulfonate group. This compound is often utilized in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate typically involves the reaction of thiophene-2-carboxylic acid with ethane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate involves its interaction with specific molecular targets and pathways. The thiophene ring and formamido group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[(thiophen-2-yl)amino]ethane-1-sulfonate
- Sodium 2-[(thiophen-2-yl)formamido]propane-1-sulfonate
- Sodium 2-[(thiophen-2-yl)formamido]butane-1-sulfonate
Uniqueness
Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable for various research applications, setting it apart from similar compounds.
Properties
IUPAC Name |
sodium;2-(thiophene-2-carbonylamino)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2.Na/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12;/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGJASCOTYGKZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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